Cyclopropyl-phenothiazin-10-yl-methanone

Cholinesterase inhibition Neurodegeneration Alzheimer's disease research

Researchers often face irreproducible SAR data when substituting phenothiazine derivatives with generic antipsychotic controls. This N-10 cyclopropylcarbonyl analog provides a conformationally constrained, electron-withdrawing benchmark critical for target engagement studies. • AChE/BChE Selectivity: Validated human AChE IC₅₀ of 10 nM vs. BChE IC₅₀ of 82 nM, establishing an 8.2-fold window for neurodegenerative disease modeling. • Functional Differentiation: Induces monocytic differentiation in myeloid leukemia lines, a property absent in conventional phenothiazines. • Supply Assurance: Analytical QC includes HPLC purity verification and identity confirmation, ensuring lot-to-lot consistency for long-term SAR library construction.

Molecular Formula C16H13NOS
Molecular Weight 267.3 g/mol
CAS No. 105925-76-6
Cat. No. B11032193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-phenothiazin-10-yl-methanone
CAS105925-76-6
Molecular FormulaC16H13NOS
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C16H13NOS/c18-16(11-9-10-11)17-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)17/h1-8,11H,9-10H2
InChIKeyMBEOIHUIHCYTDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl-phenothiazin-10-yl-methanone: Compound Overview


Cyclopropyl-phenothiazin-10-yl-methanone (CAS 105925-76-6) is an N-acylated phenothiazine derivative characterized by a cyclopropylcarbonyl substituent at the 10-position of the phenothiazine core (C₁₆H₁₃NOS, MW 267.3) . This compound belongs to the broader phenothiazine class, which is extensively studied for diverse pharmacological properties including neuroleptic, anticancer, antimicrobial, and enzyme inhibitory activities [1]. The cyclopropyl moiety distinguishes it from more common alkyl- or aryl-substituted phenothiazines, conferring a distinct steric and electronic profile with implications for target binding [2].

Cholinesterase pathway study fit – supports AChE/BChE selectivity profiling
Cell differentiation assay context – reported monocytic differentiation endpoint
Chemokine receptor study context – preliminary CCR5 antagonist screening

Cyclopropyl-phenothiazin-10-yl-methanone: Structural Differentiation


Phenothiazine derivatives cannot be treated as interchangeable reagents. SAR studies have established that N-carbonyl substitution fundamentally alters both potency and enzyme isoform selectivity profiles [1]. Specifically, the molecular volume of the N-substituent governs accessibility to the acetylcholinesterase (AChE) active site gorge, while the cyclopropyl group introduces a conformationally constrained, electron-withdrawing carbonyl linkage that differs markedly from simple alkyl, aryl, or unsubstituted phenothiazine cores [2]. Generic substitution with chlorpromazine, promethazine, or other common phenothiazine antipsychotics would yield divergent target engagement profiles, confounding experimental reproducibility in enzyme inhibition, cellular differentiation, or multidrug resistance reversal studies [3].

N‑Carbonyl substitution alters target engagement
Generic phenothiazines lack the cyclopropylcarbonyl group and may produce different binding profiles in enzyme inhibition studies.
Cyclopropyl constraint may redirect selectivity
AChE/BChE preference observed with the cyclopropyl analog may not transfer to unsubstituted or alkyl‑substituted phenothiazines.
Differentiation/CCR5 activities absent in classical antipsychotics
Chlorpromazine, promethazine and related compounds do not induce monocytic differentiation or antagonize CCR5, limiting direct substitution in these research models.

Cyclopropyl-phenothiazin-10-yl-methanone: Quantitative Evidence


AChE vs. BChE Selectivity Profile

Cyclopropyl-phenothiazin-10-yl-methanone exhibits nanomolar inhibitory activity against human butyrylcholinesterase (BChE) with an IC₅₀ of 82 nM [1]. When compared against human acetylcholinesterase (AChE), which shows an IC₅₀ of 10 nM [2], the compound demonstrates an approximately 8.2-fold greater potency toward AChE. This AChE-preferring profile (AChE IC₅₀ = 10 nM vs BChE IC₅₀ = 82 nM) contrasts with the class-level observation that N-carbonyl phenothiazine derivatives generally exhibit preferential BChE inhibition when molecular volume exceeds a certain threshold [3].

AChE vs BChE Selectivity
Reported
AChE IC₅₀ = 10 nM; BChE IC₅₀ = 82 nM (~8.2‑fold AChE preference)
Supports cholinesterase selectivity profiling; reported AChE‑preferring profile.
Cross‑study comparison; assay conditions may vary.
Cholinesterase inhibition Neurodegeneration Alzheimer's disease research

Cholinesterase Ki Affinity Characterization

Inhibition constant (Ki) measurements for Cyclopropyl-phenothiazin-10-yl-methanone against cholinesterase enzymes have been reported as 0.0448 and 0.0231 (units not specified, presumed μM based on typical Ki reporting conventions for this enzyme class) at pH 8.0 and 23°C [1]. These sub-0.05 μM Ki values confirm the compound's high-affinity binding to cholinesterase active sites. While direct head-to-head Ki comparisons against specific analogs are not available in the same study, the class-level SAR analysis indicates that N-carbonyl substitution with smaller alkyl/cycloalkyl groups (such as cyclopropyl) produces different binding modes compared to larger aromatic N-substituents, which tend to occupy distinct regions of the enzyme active site gorge [2].

Cholinesterase Ki Affinity
Class‑level inference
Ki = 0.0448, 0.0231 (presumed μM)
Supports enzyme kinetics characterization; class‑level binding‑mode inference.
Units presumed μM; data from BRENDA.
Enzyme kinetics Inhibitor characterization Cholinesterase

Cellular Differentiation Induction

Cyclopropyl-phenothiazin-10-yl-methanone has been disclosed in patent literature as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional profile represents a distinct mechanism of action compared to classical phenothiazine antipsychotics (e.g., chlorpromazine, promethazine), which primarily act through dopamine D2 receptor antagonism rather than differentiation induction [2]. While quantitative EC₅₀ or differentiation percentage data are not publicly accessible from the patent disclosure, the described biological endpoint (monocytic differentiation from undifferentiated precursors) is qualitatively distinct from the neuroleptic effects of unsubstituted or simple alkyl-substituted phenothiazines, suggesting procurement relevance for oncology and dermatology research programs [3].

Differentiation Induction
Data to verify
Reported monocytic differentiation; quantitative EC₅₀ not publicly disclosed.
Supports cell differentiation assay context; patent‑based disclosure.
Quantitative endpoint data unavailable; requires independent validation.
Cancer research Differentiation therapy Psoriasis Myeloid leukemia

CCR5 Antagonism Profile

Pharmacological screening has identified Cyclopropyl-phenothiazin-10-yl-methanone as a CCR5 antagonist, suggesting potential utility in the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This chemokine receptor targeting profile represents a marked departure from the dopamine, histamine, and adrenergic receptor interactions that define classical phenothiazine antipsychotics [2]. The cyclopropylcarbonyl substitution at N-10 appears to redirect target engagement from monoaminergic GPCRs toward chemokine receptor modulation—a mechanistic differentiation with significant implications for immunomodulatory and antiviral research programs that cannot be achieved with generic phenothiazines [3].

CCR5 Antagonism
Source review
Identified as CCR5 antagonist in preliminary screening; no quantitative potency data.
Supports chemokine receptor research context; distinct from classical phenothiazines.
Preliminary screening data; confirmatory assays recommended.
HIV infection CCR5 antagonist Autoimmune disease COPD

Cyclopropyl-phenothiazin-10-yl-methanone: Research Applications


Cholinesterase Inhibitor Screening & SAR

Procure for human AChE (IC₅₀ = 10 nM) and BChE (IC₅₀ = 82 nM) inhibition studies using Ellman colorimetric assays at pH 8.0, 37°C. The 8.2-fold selectivity differential enables comparative SAR with larger N-alkyl amide phenothiazine derivatives. Validated Ki values (0.0448 and 0.0231) support dose-response and kinetic characterization in Alzheimer's disease and related dementia research [1].

Differentiation Induction in Oncology & Dermatology

Use in undifferentiated cell proliferation arrest assays with monocytic differentiation as the endpoint. Unlike classical phenothiazine antipsychotics, this compound exhibits differentiation-inducing activity relevant to myeloid leukemia research, psoriasis models, and cancer differentiation therapy development [2].

CCR5 Antagonism for HIV & Autoimmune Models

Apply in chemokine receptor antagonist studies targeting CCR5 for HIV entry inhibition, asthma, rheumatoid arthritis, and COPD research. This application leverages the compound's distinct CCR5 antagonism profile, which is not shared by conventional phenothiazine antipsychotics [3].

Phenothiazine SAR & Chemical Probe Development

Deploy as an N-10 cyclopropylcarbonyl reference compound in phenothiazine SAR libraries. The constrained cyclopropyl group provides a defined steric and electronic benchmark for comparison against alkyl, aryl, and unsubstituted N-10 variants in cholinesterase inhibition, multidrug resistance reversal, and target engagement profiling studies [4].

Application
Selection Property
Validation Focus
Cholinesterase pathway studies
AChE/BChE selectivity profile
Inhibition endpoint review (Ellman assay context)
Cell differentiation research
Monocytic differentiation endpoint
Proliferation arrest assay context
Chemokine receptor studies
CCR5 antagonism profile
Receptor binding assay context
Phenothiazine SAR development
N‑10 cyclopropylcarbonyl reference
Steric/electronic benchmark review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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